8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Medicinal Chemistry SAR Lead Optimization

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide (CAS 1465009-25-9) is a synthetic heterocyclic compound belonging to the thiopyrano[4,3-b]indole class, featuring a tetrahydrothiopyran ring fused to an indole core with a bromine substituent at the 8-position and a fully oxidized sulfone (2,2-dioxide) group. Its molecular formula is C₁₁H₁₀BrNO₂S and its molecular weight is 300.17 g/mol.

Molecular Formula C11H10BrNO2S
Molecular Weight 300.17 g/mol
Cat. No. B15325911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
Molecular FormulaC11H10BrNO2S
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)Br
InChIInChI=1S/C11H10BrNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2
InChIKeyPVKJSUSJGRMGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide – A Halogenated Thiopyranoindole Sulfone for Medicinal Chemistry Building Block Procurement


8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide (CAS 1465009-25-9) is a synthetic heterocyclic compound belonging to the thiopyrano[4,3-b]indole class, featuring a tetrahydrothiopyran ring fused to an indole core with a bromine substituent at the 8-position and a fully oxidized sulfone (2,2-dioxide) group . Its molecular formula is C₁₁H₁₀BrNO₂S and its molecular weight is 300.17 g/mol . The compound is supplied as a research building block—typically at ≥98% purity—and is utilized in medicinal chemistry for structure–activity relationship (SAR) exploration, serving as a synthetic intermediate for further derivatization via the reactive aryl bromide handle .

Why 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide Cannot Be Interchanged with Other Thiopyranoindole Building Blocks


Substituting 8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide with a structurally related thiopyranoindole analog—e.g., the non-halogenated parent (CAS 96729-81-6), the 8-fluoro (CAS 1431081-09-2), or the 8-chloro (CAS 1492200-59-5) derivative—introduces quantifiable changes in molecular weight, electron density, predicted physicochemical properties, and synthetic reactivity that can alter downstream SAR outcomes . The 8-bromo substituent provides a uniquely versatile cross-coupling handle not available with smaller halogens or the unsubstituted core; concurrently, the 2,2-dioxide sulfone group imparts oxidation-state-dependent polarity and hydrogen-bonding capacity absent in the corresponding sulfide (CAS 500690-88-0) . The evidence below systematically quantifies these differences.

Head-to-Head Quantitative Differentiation of 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide Versus Closest Analogs


Molecular Weight and Halogen Substituent Differentiation

The 8-bromo derivative possesses the highest molecular weight among the halogenated and non-halogenated 2,2-dioxide congeners: 300.17 g/mol, compared to 239.27 g/mol (8-fluoro), 255.72 g/mol (8-chloro), and 221.28 g/mol (unsubstituted parent) . This ~44.5 g/mol increase over the 8-chloro analog and ~79 g/mol increase over the non-halogenated parent places the bromo derivative firmly in the 300 Da range preferred for CNS drug-like properties, while the heavier bromine atom also contributes to greater polarizability, which may enhance halogen-bonding interactions with biological targets [1].

Medicinal Chemistry SAR Lead Optimization

Predicted Density and Boiling Point Differentiation

The 8-bromo-2,2-dioxide exhibits the highest predicted density among the compared analogs: 1.750 ± 0.06 g/cm³, compared to 1.500 ± 0.06 g/cm³ for the 8-fluoro derivative and 1.425 ± 0.06 g/cm³ for the non-halogenated parent . The predicted boiling point follows a similar trend: 559.7 ± 50.0 °C (target) versus 517.0 ± 50.0 °C (8-fluoro) and 514.7 ± 50.0 °C (parent) [1]. These differences are consistent with increased van der Waals interactions conferred by the heavier bromine atom and the polar sulfone group.

Physicochemical Properties Formulation Solid-State Chemistry

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle

The 8-bromo substituent enables Pd-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—that are not accessible with the non-halogenated parent compound (CAS 96729-81-6) [1]. Compared to the 8-chloro analog, aryl bromides generally exhibit 10–100× greater reactivity in oxidative addition with Pd(0) catalysts, a difference well-documented for indole systems [2]. The 8-fluoro derivative is essentially inert under standard cross-coupling conditions. This reactivity ranking (Br >> Cl > F ≈ H) positions the 8-bromo compound as the preferred choice for libraries requiring late-stage diversification.

Synthetic Chemistry C–C Coupling Late-Stage Functionalization

Sulfone (2,2-Dioxide) Oxidation State Versus Sulfide Analog

The 2,2-dioxide sulfone group (target) is at a higher oxidation state than the corresponding sulfide (8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole, CAS 500690-88-0, MW 268.17) . This oxidation increases molecular weight by ~32 g/mol (two oxygen atoms) and substantially increases polarity (logP reduction), hydrogen-bond acceptor capacity, and metabolic resistance to sulfur oxidation—a common Phase I metabolic pathway for sulfides [1]. The sulfone group also introduces a tetrahedral sulfur geometry that alters molecular shape and target-binding conformation compared to the planar or pyramidal sulfide.

Metabolic Stability Polarity Hydrogen-Bonding

8-Position Regioisomeric Specificity in Indole Electrophilic Substitution

The 8-position of the indole ring is electronically distinct from the more commonly substituted 5- and 6-positions. In the thiopyrano[4,3-b]indole scaffold, substitution at position 8 places the halogen para to the indole nitrogen (position 5) and ortho to the ring junction, modulating the electron density of the indole NH and affecting both acidity (N–H pKa) and hydrogen-bond donor strength [1]. While direct pKa measurements for this specific compound are not available, class-level SAR studies on indole derivatives demonstrate that 8-substitution produces different electronic profiles compared to 6-substitution, influencing target binding and metabolic soft spots [2].

Regiochemistry Electronic Effects Medicinal Chemistry

Commercial Purity and Supply Consistency Assessment

Multiple reputable vendors (ChemScene, Leyan, AKSci, ChemSrc) supply 8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide at ≥98% purity, with storage recommendations of 2–8 °C sealed in dry conditions . The 8-fluoro analog is listed at 98% purity by Leyan, and the 8-chloro analog at 97–98% by AKSci . This parity in purity specifications across halogenated analogs means that procurement differentiation based on purity alone is not possible; selection must instead be driven by the specific synthetic and pharmacological requirements quantified in the evidence dimensions above.

Procurement Quality Control Reproducibility

Recommended Procurement-Driven Application Scenarios for 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide


Divergent Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 8-Position

This compound is the optimal choice for generating a diverse array of 8-aryl, 8-heteroaryl, or 8-alkenyl thiopyranoindole sulfones via Pd-catalyzed cross-coupling. The aryl bromide reactivity (class-level rate enhancement of 10–100× over the 8-chloro analog in oxidative addition) enables mild reaction conditions and broad substrate scope [1]. The pre-installed sulfone eliminates post-coupling oxidation steps, streamlining parallel synthesis workflows. The non-halogenated parent and 8-fluoro analog cannot serve this purpose.

Metabolically Stable Sulfone-Containing Lead Optimization

For programs where the thiopyranoindole scaffold has shown target engagement but sulfide-to-sulfoxide metabolic liability has been observed, the 2,2-dioxide compound provides a metabolically stable sulfur oxidation state from the outset [2]. This avoids the variable CYP450-dependent oxidation rates that complicate pharmacokinetic interpretation with the sulfide analog (CAS 500690-88-0). The 8-bromo handle is retained for further SAR exploration.

Halogen-Bonding-Enabled Target Engagement in HDAC6 and Related Systems

The thiopyrano[4,3-b]indole scaffold has been explored as a core for HDAC6 inhibitors (Tubathian series) and HDAC6 zinc-finger ubiquitin-binding domain (UBD) inhibitors [3]. The 8-bromo substituent, with its greater polarizability compared to 8-fluoro or 8-chloro, is predicted to engage in stronger halogen-bonding interactions with protein backbone carbonyls or side-chain acceptors in the target binding pocket. The sulfone group additionally provides hydrogen-bond acceptor capacity for zinc-binding group interactions.

CNS-Penetrant Library Design Within the 300 Da Sweet Spot

With a molecular weight of 300.17 g/mol, this compound sits at the upper boundary of the CNS drug-likeness sweet spot (MW ≤ 300), a range associated with favorable BBB permeability [4]. The 8-fluoro (239.27) and 8-chloro (255.72) analogs fall significantly below this threshold, while still providing halogen-dependent electronic modulation. For programs targeting CNS indications where maximal target affinity-per-unit-mass is critical, the 8-bromo derivative offers the highest heavy-atom count for binding interactions without exceeding the 300 Da threshold.

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